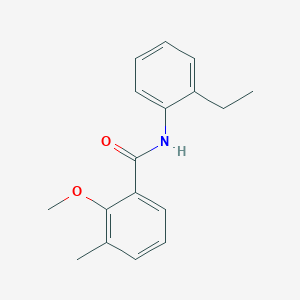![molecular formula C22H25N3O4 B244028 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as PPDC, is a chemical compound that has gained significant attention in the scientific research community in recent years. PPDC is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in regulating various cellular processes such as cell growth, division, and apoptosis.
作用機序
PPDC exerts its pharmacological effects by inhibiting the activity of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which is a serine/threonine phosphatase that regulates various cellular processes. N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in the dephosphorylation of several signaling proteins, including AKT, ERK, and p53, which play crucial roles in cell growth, differentiation, and apoptosis. By inhibiting N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, PPDC can alter the phosphorylation status of these proteins and induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PPDC has been shown to have several biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of viral replication. PPDC has been shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Additionally, PPDC has been shown to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative disorders. Furthermore, PPDC has been shown to inhibit the replication of several viruses, including HIV, HCV, and SARS-CoV-2.
実験室実験の利点と制限
PPDC has several advantages for lab experiments, including its high potency and selectivity for N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibition. Additionally, PPDC has been shown to have low toxicity in vitro and in vivo. However, PPDC has some limitations for lab experiments, including its low solubility in water, which can make it difficult to use in certain assays. Furthermore, PPDC has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
将来の方向性
There are several future directions for PPDC research, including the development of more potent and selective N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitors. Additionally, further studies are needed to investigate the potential therapeutic applications of PPDC in various diseases, including cancer, neurodegenerative disorders, and viral infections. Furthermore, future studies should focus on optimizing the pharmacokinetic properties of PPDC to improve its effectiveness in in vivo experiments.
合成法
PPDC can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method of PPDC involves the reaction of 4-(4-bromophenyl)piperazine with 4-fluorobenzaldehyde to obtain 4-(4-fluorobenzyl)piperazine. This intermediate compound is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to obtain PPDC.
科学的研究の応用
PPDC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. PPDC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, PPDC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, PPDC has been shown to inhibit the replication of several viruses, including HIV, HCV, and SARS-CoV-2.
特性
分子式 |
C22H25N3O4 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-2-21(26)25-11-9-24(10-12-25)18-6-4-17(5-7-18)23-22(27)16-3-8-19-20(15-16)29-14-13-28-19/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
InChIキー |
RXSUVFJWJPEAQV-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)